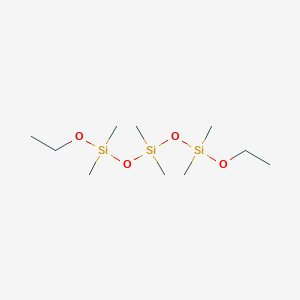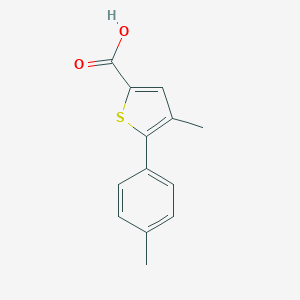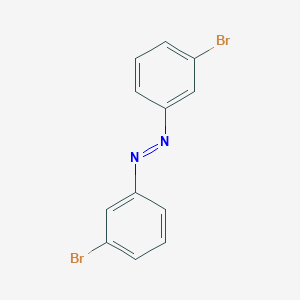
Diazene, bis(3-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, bis(3-bromophenyl)-, also known as DBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the diazene family, which is characterized by the presence of two nitrogen atoms connected by a double bond. DBP is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Mecanismo De Acción
The mechanism of action of Diazene, bis(3-bromophenyl)- is not well understood, but it is believed to involve the formation of reactive species such as diazenes and free radicals. These reactive species can then interact with cellular components such as DNA and proteins, leading to cellular damage and death.
Efectos Bioquímicos Y Fisiológicos
Diazene, bis(3-bromophenyl)- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Diazene, bis(3-bromophenyl)- can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that Diazene, bis(3-bromophenyl)- can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diazene, bis(3-bromophenyl)- in lab experiments is its relatively simple synthesis method. Diazene, bis(3-bromophenyl)- can be synthesized using commercially available starting materials and basic laboratory equipment. However, one limitation of using Diazene, bis(3-bromophenyl)- is its potential toxicity. Diazene, bis(3-bromophenyl)- has been shown to be toxic to some cell lines at high concentrations, so caution should be exercised when handling this compound.
Direcciones Futuras
There are many potential future directions for research involving Diazene, bis(3-bromophenyl)-. One area of interest is the development of new synthetic methods for Diazene, bis(3-bromophenyl)- and related compounds. Another area of interest is the investigation of the mechanism of action of Diazene, bis(3-bromophenyl)- and its potential as an anticancer agent. Additionally, the potential applications of Diazene, bis(3-bromophenyl)- in materials science and other fields should continue to be explored.
Métodos De Síntesis
Diazene, bis(3-bromophenyl)- can be synthesized through a variety of methods, including the reaction of 3-bromophenylhydrazine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces Diazene, bis(3-bromophenyl)- as a yellow solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Diazene, bis(3-bromophenyl)- has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, Diazene, bis(3-bromophenyl)- has been used as a reagent in reactions such as the reduction of aldehydes and ketones. In materials science, Diazene, bis(3-bromophenyl)- has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In medicinal chemistry, Diazene, bis(3-bromophenyl)- has been studied for its potential as an anticancer agent.
Propiedades
Número CAS |
15426-17-2 |
|---|---|
Nombre del producto |
Diazene, bis(3-bromophenyl)- |
Fórmula molecular |
C12H8Br2N2 |
Peso molecular |
340.01 g/mol |
Nombre IUPAC |
bis(3-bromophenyl)diazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
Clave InChI |
VEVQNDVHZNOSHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
SMILES canónico |
C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br |
Otros números CAS |
15426-17-2 |
Sinónimos |
3,3'-Dibromoazobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)

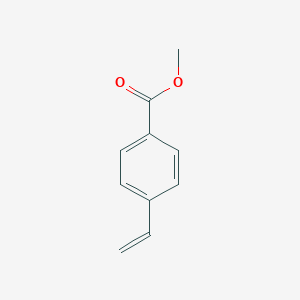
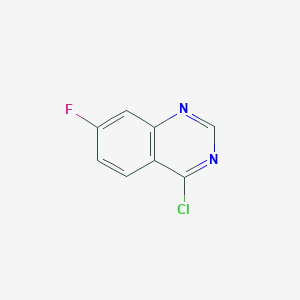
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
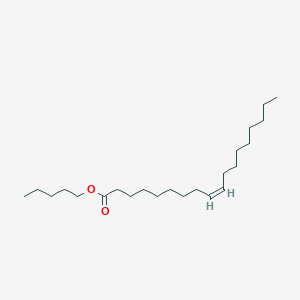
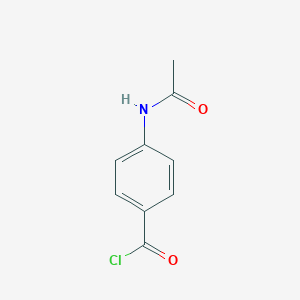
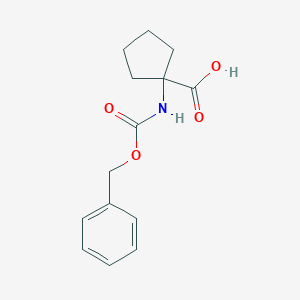
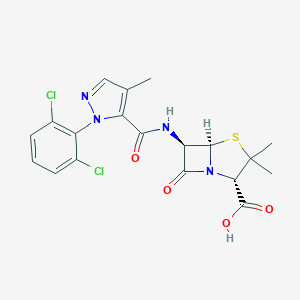
![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
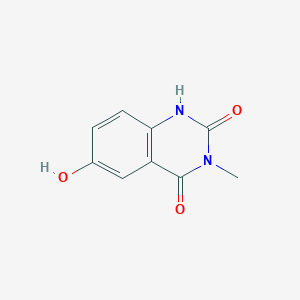
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
